molecular formula C24H16N4O2 B357172 6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione CAS No. 876722-14-4

6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B357172
CAS No.: 876722-14-4
M. Wt: 392.4g/mol
InChI Key: REFRXJLVZLYWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted amino derivatives .

Scientific Research Applications

2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is unique due to its specific structural features, which confer distinct biological activities. Its naphthyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

876722-14-4

Molecular Formula

C24H16N4O2

Molecular Weight

392.4g/mol

IUPAC Name

6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C24H16N4O2/c25-24-27-22-19(23(30)28-24)17(14-11-5-7-12-6-1-2-8-13(12)14)18-20(26-22)15-9-3-4-10-16(15)21(18)29/h1-11,17H,(H4,25,26,27,28,30)

InChI Key

REFRXJLVZLYWFD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=N6)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N

Origin of Product

United States

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